5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid: is a chemical compound with the molecular formula C15H10F4O3 and a molecular weight of 314.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. It is primarily used in research and development settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents such as Selectfluor.
Methoxylation: Introduction of the methoxy group through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of fluorine-containing compounds and their reactivity .
Biology:
- Investigated for its potential biological activity, including anti-inflammatory and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
- 4-Fluoro-3-(4-methoxyphenyl)benzoic acid
- 5-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
- 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
Uniqueness:
- The presence of both fluorine and trifluoromethyl groups in 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
- The specific positioning of these groups on the benzoic acid core influences the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-3-2-8(7-12(13)15(17,18)19)9-4-10(14(20)21)6-11(16)5-9/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLFABCDBWGHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692164 |
Source
|
Record name | 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-26-5 |
Source
|
Record name | 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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